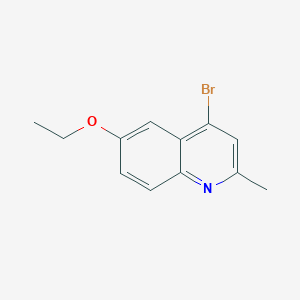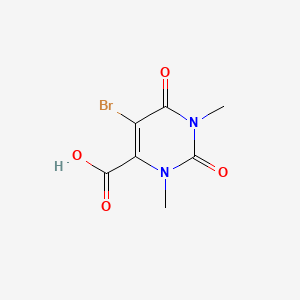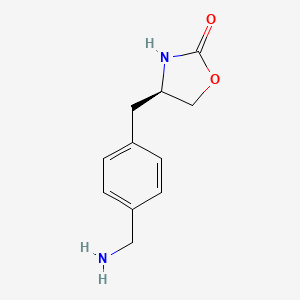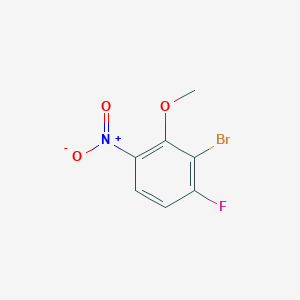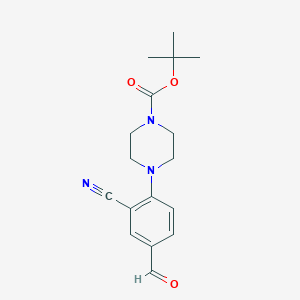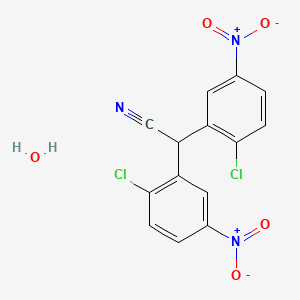
2,2-ビス(2-クロロ-5-ニトロフェニル)アセトニトリル水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate is a chemical compound with the molecular formula C14H9Cl2N3O5. It is known for its diverse applications in scientific research due to its unique chemical properties .
科学的研究の応用
2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
化学反応の分析
Types of Reactions
2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
作用機序
The mechanism of action of 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
- 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile
- 2-Chloro-5-nitrobenzaldehyde
- Malononitrile
Uniqueness
2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrate form also provides additional stability and solubility, making it more versatile in various applications .
特性
IUPAC Name |
2,2-bis(2-chloro-5-nitrophenyl)acetonitrile;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O4.H2O/c15-13-3-1-8(18(20)21)5-10(13)12(7-17)11-6-9(19(22)23)2-4-14(11)16;/h1-6,12H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEONDOHCYIJPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C#N)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
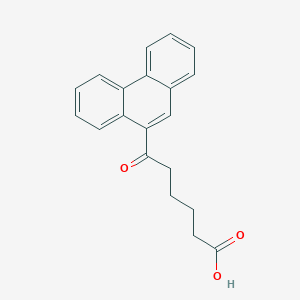
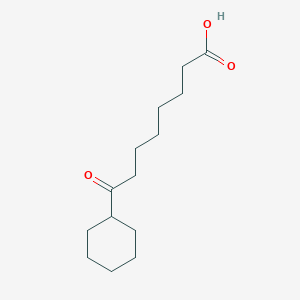
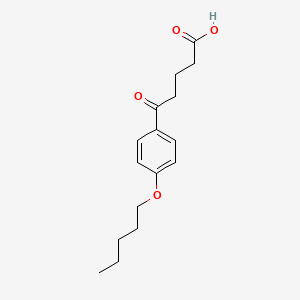
![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)
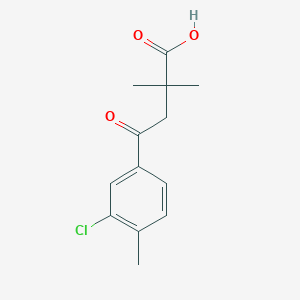
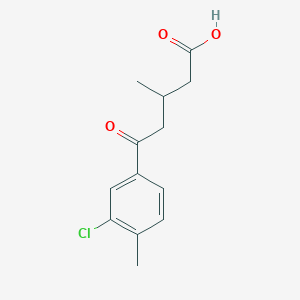
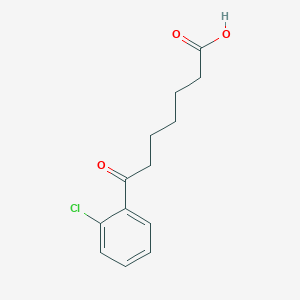
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)
